

Physical and chemical properties of Chlorodiphenylmethane

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Compound of Interest

Compound Name: **Chlorodiphenylmethane**

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An In-depth Technical Guide to Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **chlorodiphenylmethane** (also known as benzhydryl chloride), a key intermediate in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Physical Properties of Chlorodiphenylmethane

Chlorodiphenylmethane is a colorless to yellow liquid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its key physical and chemical identifiers are summarized below.

Property	Value
CAS Number	90-99-3 [2] [4] [5] [6]
Molecular Formula	C ₁₃ H ₁₁ Cl [4] [5] [6]
Molecular Weight	202.68 g/mol [4] [5] [6]
Appearance	Colorless to Yellow Liquid [1] [2] [7]
Melting Point	15-17 °C [8] [9] [10] , 20.5 °C [4] [11]
Boiling Point	173 °C at 19 mmHg [4] [11] [12] , 140 °C at 3 mmHg [3] [8] [10] , 270°C [5] , 315.5 °C at 760 mmHg [9]
Density	1.140 g/mL at 25 °C [2] [3] [8] [10] , 1.1398 g/cm ³ at 20 °C [4] [11]
Refractive Index (n _{20/D})	1.595 [8] [10] [13] , 1.5959 at 20 °C [4] , 1.5940 to 1.5970 [5] [7] [14]
Flash Point	>110 °C (>230 °F) [5] [8] [12]
Solubility	Slightly soluble in water. [2] [5] [8] [9] Soluble in chloroform and sparingly soluble in methanol. [3] [8] Miscible with common organic solvents. [1]
InChI Key	ZDVDCDLBOLSVGGM-UHFFFAOYSA-N [5] [13]
SMILES	C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl [5]

Chemical Properties and Reactivity

Chlorodiphenylmethane's reactivity is dominated by the lability of the chlorine atom attached to the benzylic carbon. This feature makes it a valuable reagent in various organic transformations.

- Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.[\[1\]](#) This reactivity allows for the synthesis of various derivatives where the chlorine is replaced by groups such as hydroxyls, amines, cyanides, or

alkoxides, forming alcohols, amines, nitriles, and ethers, respectively.[1] This is a cornerstone of its utility in building more complex molecular architectures.

- Friedel-Crafts Alkylation: As a benzylic halide, **chlorodiphenylmethane** is an effective alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst (e.g., AlCl_3 or FeCl_3), it generates a stable diphenylmethyl carbocation, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.[15][16] This reaction is fundamental for creating carbon-carbon bonds and synthesizing tri- and tetra-arylmethane derivatives.[17]
- Stability: The compound exhibits good chemical stability under standard conditions but is sensitive to moisture and can undergo hydrolysis.[1] For long-term storage, it is recommended to keep it under an inert atmosphere at room temperature.[3][8]
- Pharmaceutical Applications: It serves as a crucial intermediate in the synthesis of various drug molecules.[1][2] A notable example is its use in the production of the antihistamine pheniramine.[1] It is also a starting reagent for synthesizing trimethylhydroquinone derivatives, which have been explored for their anti-allergic and anti-oxidative properties.[3][9][18]

Experimental Protocols

Detailed methodologies for key reactions and purification are provided below for laboratory application.

This protocol is adapted from a standard procedure for Friedel-Crafts reactions involving related diarylmethanes and illustrates the general methodology.[17]

Objective: To alkylate an aromatic substrate (e.g., benzene) with **chlorodiphenylmethane** using a Lewis acid catalyst.

Materials:

- **Chlorodiphenylmethane**
- Anhydrous aluminum chloride (AlCl_3)

- Anhydrous benzene (or other aromatic substrate)
- Anhydrous dichloromethane (DCM, as solvent if needed)
- Crushed ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

- Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
- Reagent Preparation: In the reaction flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene. Cool the mixture to 0°C in an ice bath with constant stirring.
- Addition of Alkylating Agent: Dissolve **chlorodiphenylmethane** (1 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and place it in the dropping funnel.
- Reaction: Add the **chlorodiphenylmethane** solution dropwise to the stirred, cooled mixture in the flask. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (reflux) for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the flask in an ice bath. In a well-ventilated fume hood, slowly and cautiously quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.
- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate

solution to remove any residual acid and catalyst.

- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 . Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization or silica gel column chromatography.

This protocol demonstrates a typical nucleophilic substitution using a cyanide source.[\[1\]](#)

Objective: To synthesize the corresponding nitrile by replacing the chlorine atom of **chlorodiphenylmethane** with a cyano group.

Materials:

- **Chlorodiphenylmethane**
- Trimethylsilyl cyanide (TMSCN)
- Lithium carbonate (Li_2CO_3)
- Iodine (I_2)
- Dichloromethane (DCM)
- Saturated sodium thiosulfate solution ($Na_2S_2O_3$)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, water bath

Procedure:

- Reaction Setup: To a dry 50 mL round-bottom flask, add **chlorodiphenylmethane** (1 equivalent), dichloromethane (DCM, ~5 mL), lithium carbonate (0.2 equivalents), trimethylsilyl cyanide (TMSCN, 4.5 equivalents), and iodine (1.8 equivalents) in sequence.
- Reaction Conditions: Stir the resulting mixture at 35°C (using a water bath) in a closed system for approximately 5 hours.

- Quenching: After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
- Extraction: Separate the organic phase and extract the aqueous layer three times with dichloromethane (5 mL each).
- Drying and Concentration: Combine the organic layers and dry them with anhydrous MgSO_4 . Concentrate the combined organic solution under vacuum.
- Purification: Purify the resulting residue by silica gel column chromatography to isolate the target nitrile product.

This is a standard procedure for purifying commercial **chlorodiphenylmethane**.[\[19\]](#)

Objective: To purify **chlorodiphenylmethane** by removing impurities.

Materials:

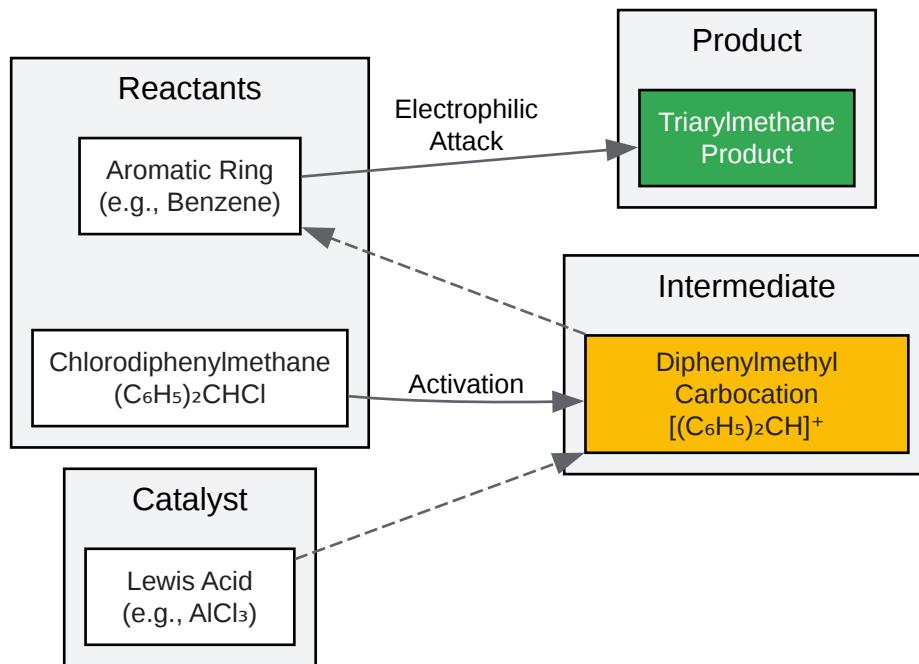
- Crude **chlorodiphenylmethane**
- Anhydrous sodium sulfate (Na_2SO_4)
- Distillation apparatus

Procedure:

- Drying: Dry the crude liquid **chlorodiphenylmethane** over anhydrous Na_2SO_4 .
- Fractional Distillation: Set up a fractional distillation apparatus for vacuum distillation.
- Distillation: Distill the dried liquid under reduced pressure (e.g., at $140^\circ\text{C}/3\text{ mmHg}$ or $167^\circ\text{C}/17\text{ mm}$).
- Collection: Collect the fraction corresponding to pure **chlorodiphenylmethane**.

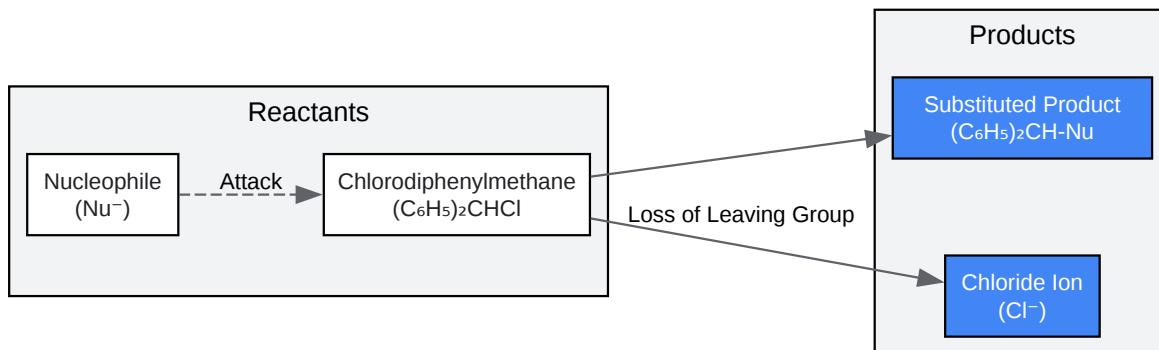
Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical transformations and experimental processes involving **chlorodiphenylmethane**.



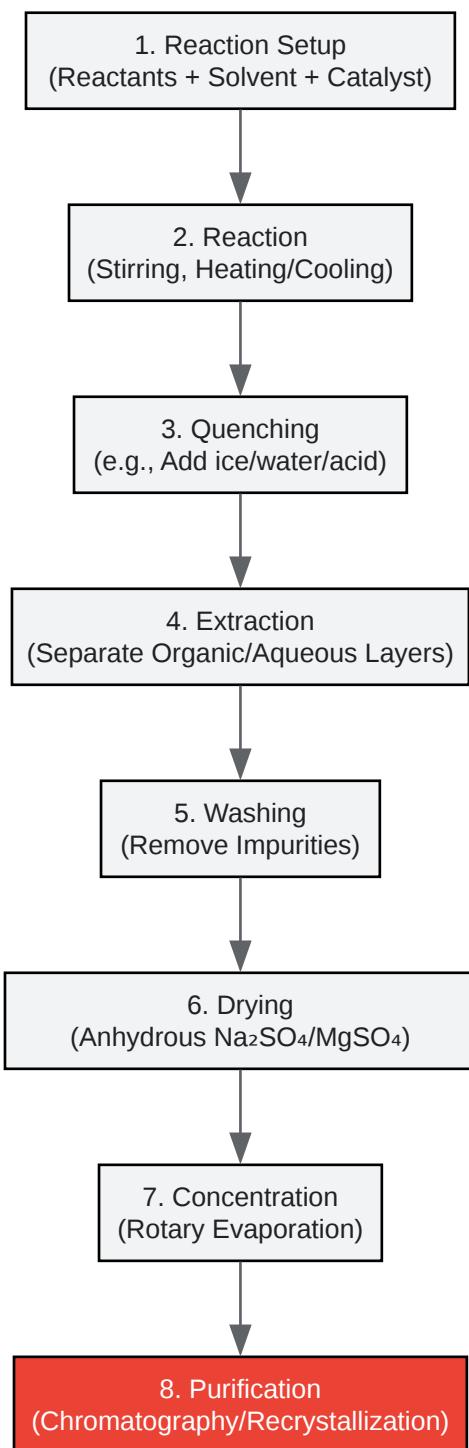
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Caption: Friedel-Crafts Alkylation Mechanism.



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Caption: General Nucleophilic Substitution Pathway.



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Caption: General Experimental and Work-up Workflow.

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